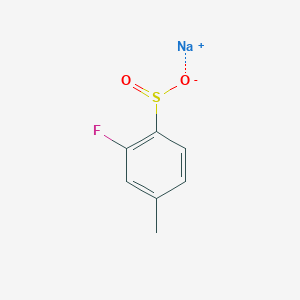
sodium 2-bromobenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-bromobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H4BrNaO2S. It is a white to off-white powder that is soluble in water and other polar solvents. This compound is used as a building block in organic synthesis, particularly in the formation of various organosulfur compounds.
Mecanismo De Acción
Mode of Action
Sodium sulfinates, in general, are known to act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
Biochemical Pathways
Sodium sulfinates, in general, are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 2-bromobenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzenesulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows:
C6H4BrSO2Cl+Na2SO3→C6H4BrSO2Na+NaCl
The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. The product is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-bromobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include various substituted benzenesulfinates.
Oxidation: Products include sulfonates.
Reduction: Products include sulfides.
Aplicaciones Científicas De Investigación
Sodium 2-bromobenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Sodium 2-bromobenzene-1-sulfinate is unique due to its bromine substituent, which imparts distinct reactivity compared to other sulfinates. Similar compounds include:
Sodium benzenesulfinate: Lacks the bromine substituent, resulting in different reactivity and applications.
Sodium p-toluenesulfinate: Contains a methyl group instead of a bromine atom, leading to variations in chemical behavior.
Sodium methanesulfinate: A simpler structure with different reactivity patterns.
These compounds share some common applications but differ in their specific reactivity and suitability for various synthetic routes.
Propiedades
Número CAS |
89520-71-8 |
|---|---|
Fórmula molecular |
C6H4BrNaO2S |
Peso molecular |
243.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



